Cas no 4471-22-1 (N-Tritylaniline)
N-Tritylaniline Chemical and Physical Properties
Names and Identifiers
-
- N-Tritylaniline
- Methylamine,N,1,1,1-tetraphenyl
- N-Trityl-anilin
- N-trityl-aniline
- Phenyl-triphenylmethyl-amin
- Triphenylmethyl-anilin
- SCHEMBL11279906
- Benzenamine, N-(triphenylmethyl)-
- Phenyltriphenylmethylamine
- MFCD00014427
- N-Phenyl-N-tritylamine #
- Methylamine, N,1,1,1-tetraphenyl-
- N-(Triphenylmethyl)aniline
- AKOS015839061
- RFGSRKHZQYWJJW-UHFFFAOYSA-N
- 4471-22-1
- FT-0619546
- CHEMBL2086836
- FT-0629331
- DTXSID10196281
- N-Phenyl-N-tritylamine
- Benzenemethanamine, N,.alpha.,.alpha.-triphenyl-
- trityl aniline
- FT-0604741
-
- MDL: MFCD00014427
- Inchi: 1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H
- InChI Key: RFGSRKHZQYWJJW-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 335.16700
- Monoisotopic Mass: 335.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 6.16360
N-Tritylaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Tritylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB357666-5 g |
N-(Triphenylmethyl)aniline; . |
4471-22-1 | 5g |
€158.20 | 2023-06-20 | ||
| eNovation Chemicals LLC | D573731-25g |
N-(TRIPHENYLMETHYL)ANILINE |
4471-22-1 | 95% | 25g |
$340 | 2025-02-20 | |
| eNovation Chemicals LLC | D573731-100g |
N-(TRIPHENYLMETHYL)ANILINE |
4471-22-1 | 95% | 100g |
$660 | 2025-02-20 | |
| eNovation Chemicals LLC | D573731-50g |
N-(TRIPHENYLMETHYL)ANILINE |
4471-22-1 | 95% | 50g |
$460 | 2025-02-20 | |
| eNovation Chemicals LLC | D573731-100g |
N-(TRIPHENYLMETHYL)ANILINE |
4471-22-1 | 95% | 100g |
$660 | 2025-02-18 | |
| eNovation Chemicals LLC | D573731-50g |
N-(TRIPHENYLMETHYL)ANILINE |
4471-22-1 | 95% | 50g |
$460 | 2025-02-18 | |
| eNovation Chemicals LLC | D573731-25g |
N-(TRIPHENYLMETHYL)ANILINE |
4471-22-1 | 95% | 25g |
$340 | 2025-02-18 | |
| A2B Chem LLC | AD28317-5g |
N-Tritylaniline |
4471-22-1 | 5g |
$118.00 | 2024-04-20 | ||
| A2B Chem LLC | AD28317-25g |
N-Tritylaniline |
4471-22-1 | 25g |
$352.00 | 2024-04-20 | ||
| abcr | AB357666-5g |
N-(Triphenylmethyl)aniline; . |
4471-22-1 | 5g |
€158.20 | 2025-02-20 |
N-Tritylaniline Suppliers
N-Tritylaniline Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on N-Tritylaniline
Introduction to N-Tritylaniline (CAS No. 4471-22-1)
N-Tritylaniline, a compound with the chemical formula C13H14N2 and CAS number 4471-22-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The N-Tritylaniline structure consists of a phenyl ring substituted with a trityl group (C6H5) at the nitrogen atom, which is further connected to an aniline moiety. This distinctive configuration imparts specific chemical reactivity and stability, making it a valuable intermediate in synthetic chemistry. The presence of both aromatic and amine functional groups allows for diverse interactions with other molecules, facilitating its use in drug design and material science.
In recent years, N-Tritylaniline has been extensively studied for its role in medicinal chemistry. Its derivatives have shown promise as intermediates in the synthesis of bioactive compounds. For instance, researchers have explored its potential in developing novel therapeutic agents targeting neurological disorders. The trityl group, known for its stability and ease of functionalization, enhances the compound's utility in constructing complex molecular architectures.
One of the most compelling aspects of N-Tritylaniline is its application in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including inflammation and cancer progression. By modifying the N-Tritylaniline scaffold, scientists have been able to develop inhibitors that selectively target specific proteases, thereby offering potential treatments for related diseases. Recent studies have highlighted its efficacy in inhibiting matrix metalloproteinases (MMPs), which are implicated in tissue degradation and tumor invasion.
The pharmaceutical industry has also leveraged N-Tritylaniline in the development of antimicrobial agents. The compound's ability to interact with bacterial cell walls and disrupt essential metabolic pathways makes it a promising candidate for combating drug-resistant bacteria. Researchers have reported significant success in synthesizing derivatives that exhibit potent antibacterial activity while minimizing toxicity to human cells.
Beyond pharmaceutical applications, N-Tritylaniline has found utility in materials science. Its aromatic structure and functional groups make it an excellent candidate for designing organic semiconductors and conductive polymers. These materials are integral to the development of flexible electronics, solar cells, and sensors. The stability provided by the trityl group ensures that the compound remains functional under various environmental conditions, enhancing its practical applicability.
The synthesis of N-Tritylaniline typically involves multi-step organic reactions, starting from readily available precursors such as aniline and benzophenone derivatives. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods underscore the compound's importance as a building block in modern synthetic chemistry.
In conclusion, N-Tritylaniline (CAS No. 4471-22-1) is a versatile compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced materials engineering. As research continues to uncover new uses for this molecule, its significance is expected to grow further, solidifying its place as a cornerstone of modern chemical innovation.
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